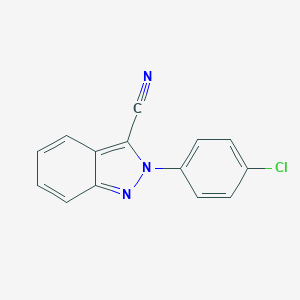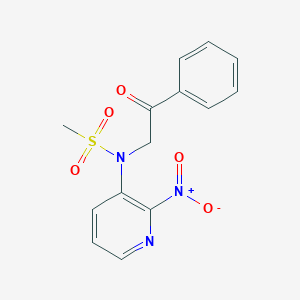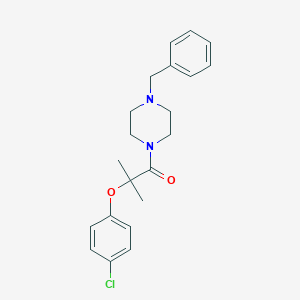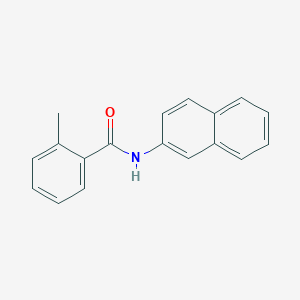
2-methyl-N-(2-naphthyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-naphthyl)benzamide is an organic compound with the molecular formula C20H17NO. It is also known as N-(2-naphthyl)-2-methylbenzamide or N-(2-naphthyl)-2-toluamide. This compound is widely used in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of 2-methyl-N-(2-naphthyl)benzamide is not fully understood. However, it is believed to interact with metal ions and form complexes that exhibit fluorescent properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-(2-naphthyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research involving 2-methyl-N-(2-naphthyl)benzamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of more effective therapeutic agents. Another area of research could focus on exploring its potential as an antioxidant and its effects on oxidative stress-related diseases. Additionally, further research could be conducted to explore its potential as a fluorescent probe for detecting metal ions in vivo.
合成法
The synthesis of 2-methyl-N-(2-naphthyl)benzamide can be achieved through various methods. One of the most common methods is the reaction of 2-naphthylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. Another method involves the reaction of 2-naphthylamine with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through column chromatography.
科学的研究の応用
2-methyl-N-(2-naphthyl)benzamide has various applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as zinc and copper. It can also be used as a ligand for metal complexes. Additionally, it has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
2-methyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)18(20)19-16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,19,20) |
InChIキー |
VVXCNPHSGVNFNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
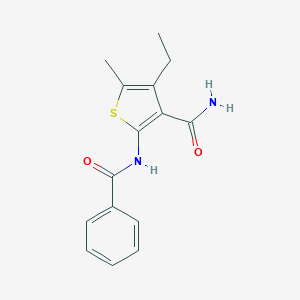

![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)
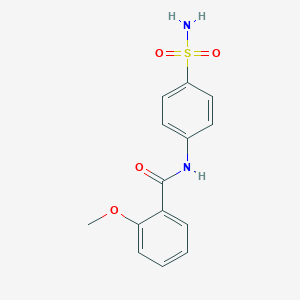

![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)

